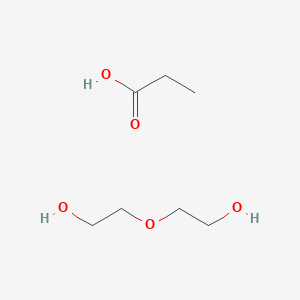![molecular formula C20H26O6 B14500979 Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 63266-66-0](/img/structure/B14500979.png)
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H14O6. It is also known by its IUPAC name, 1,4-bis[(oxiran-2-yl)methyl] benzene-1,4-dicarboxylate. This compound is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through ester linkages. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of terephthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester linkages can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
科学的研究の応用
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The ester linkages in the compound also play a role in its reactivity, allowing for further functionalization and modification.
類似化合物との比較
Similar Compounds
- Bis(2,3-epoxypropyl) terephthalate
- 1,2,4-tris[(oxiran-2-yl)methyl] benzene-1,2,4-tricarboxylate
Comparison
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of two epoxide groups attached to a benzene ring through ester linkages. This structure imparts distinct chemical properties, such as high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of mechanical strength and chemical resistance, making it suitable for a wide range of applications.
特性
CAS番号 |
63266-66-0 |
|---|---|
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC名 |
bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-3-5-15-17(25-15)11-23-19(21)13-7-9-14(10-8-13)20(22)24-12-18-16(26-18)6-4-2/h7-10,15-18H,3-6,11-12H2,1-2H3 |
InChIキー |
JZXFBQWXQALBOZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3C(O3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
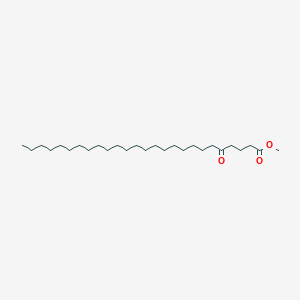
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
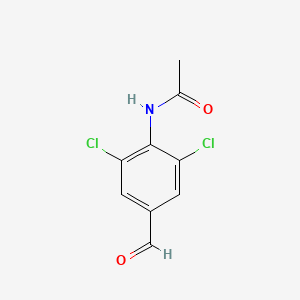
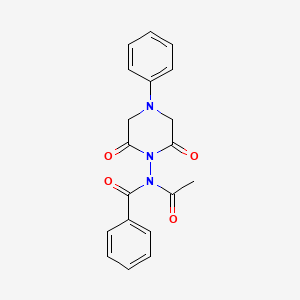

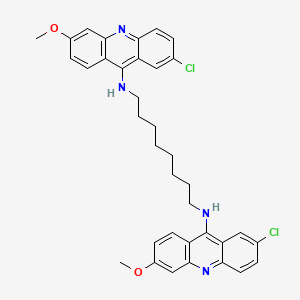
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
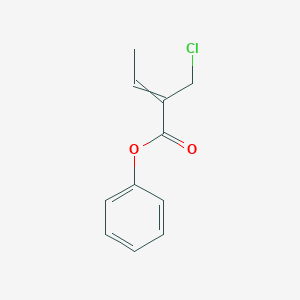
![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
